1-(2-chloroethyl)piperazine Hydrochloride

Catalog No.
S729803
CAS No.
53502-60-6
M.F
C6H14Cl2N2
M. Wt
185.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-chloroethyl)piperazine Hydrochloride

CAS Number

53502-60-6

Product Name

1-(2-chloroethyl)piperazine Hydrochloride

IUPAC Name

1-(2-chloroethyl)piperazine;hydrochloride

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

InChI

InChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H

InChI Key

XIBJAEUNYGEDAU-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCl.Cl

Canonical SMILES

C1CN(CCN1)CCCl.Cl

The exact mass of the compound 1-(2-chloroethyl)piperazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-chloroethyl)piperazine Hydrochloride is a key chemical intermediate used to introduce the 2-(piperazin-1-yl)ethyl moiety into target molecules. [1] As a crystalline hydrochloride salt, its primary value proposition over the corresponding free base is rooted in its physical handling properties and its role in controlling reaction selectivity during N-alkylation processes. These attributes are particularly critical in multi-step syntheses of active pharmaceutical ingredients (APIs) where process control, purity, and reproducibility are paramount. [2]

Research Fit

Bifunctional synthon: chloroethyl electrophile + free piperazine NH for sequential diversification
Hydrochloride salt form enhances stability and aqueous solubility for solution-phase synthesis
Orthogonal reactivity supports PROTAC linker construction and unsymmetrical library design

Substituting 1-(2-chloroethyl)piperazine Hydrochloride with its free base is not a direct one-to-one replacement and can fundamentally alter process outcomes. The free base, often an oil or hygroscopic solid, presents significant handling, weighing, and storage challenges compared to the stable, crystalline hydrochloride salt. More critically, the free base has two reactive nitrogen atoms, increasing the propensity for undesired 1,4-disubstituted (dialkylation) byproducts, which complicates downstream purification. The hydrochloride form serves as an in-situ monoprotected reagent, necessitating a different reaction setup (i.e., addition of a base) but offering superior control over reaction selectivity, making it a distinct and non-interchangeable process chemical. [1]

Substitution Risk

Scaffold Morpholine or piperidine rings cannot replicate piperazine dual‑nitrogen architecture and regiochemical control in sequential functionalization.
Electrophile Symmetrical 1,4‑bis(2‑chloroethyl)piperazine leads to cross‑linked products; mono‑chloroethyl arm prevents unwanted symmetrical bis‑alkylation.
Form Free base may exhibit variable reactivity and stability; hydrochloride salt offers documented purity and consistent batch quality.

Superior Handling and Process Integration via Solid Crystalline Form

The hydrochloride salt form of piperazine derivatives is deliberately chosen for its superior physical properties. While the free base of 1-(2-chloroethyl)piperazine can be an oil or difficult-to-handle solid, the hydrochloride is a stable, crystalline powder. This solid form is less prone to hygroscopicity and degradation from atmospheric moisture and CO2, simplifying storage and extending shelf life. In a process setting, crystalline solids are significantly easier to weigh accurately and dispense through automated systems compared to viscous oils, directly improving batch-to-batch consistency and process reliability.

Evidence DimensionPhysical State & Handling
Target Compound DataStable, crystalline solid
Comparator Or Baseline1-(2-chloroethyl)piperazine (Free Base): Often an oil or hygroscopic, less stable solid
Quantified DifferenceNot applicable (Qualitative difference in physical form)
ConditionsStandard laboratory and manufacturing environments

This improves weighing accuracy, process automation compatibility, and storage stability, reducing material waste and improving manufacturing reproducibility.

Mono‑Alkylation
Class-level inference
1 free secondary amine + 1 chloroethyl arm vs. 0 free amines, 2 electrophilic sites
Enables two‑step orthogonal functionalization
Synthetic chemistry analysis; unsymmetrical vs. symmetrical piperazine

Enhanced Reaction Selectivity and Impurity Profile by In-Situ Monoprotection

A primary challenge in the alkylation of piperazine is preventing dialkylation, which generates 1,4-disubstituted byproducts. The use of 1-(2-chloroethyl)piperazine as a monohydrochloride salt effectively functions as an in-situ protection strategy. [1] Protonation of one nitrogen atom deactivates it towards nucleophilic attack, directing alkylation to the desired free nitrogen. This strategy is a known method to improve chemoselectivity and avoid the separate protection/deprotection steps that would be required with reagents like 1-Boc-piperazine, thus improving process efficiency. [2] This results in a cleaner crude product, reducing the burden on downstream purification processes.

Evidence DimensionReaction Selectivity (Mono- vs. Di-alkylation)
Target Compound DataFavors mono-alkylation due to deactivation of one nitrogen by protonation
Comparator Or Baseline1-(2-chloroethyl)piperazine (Free Base): Prone to competitive di-alkylation, leading to 1,4-disubstituted impurities
Quantified DifferenceQualitatively significant reduction in 1,4-disubstituted byproducts
ConditionsN-alkylation reactions with various electrophiles

This leads to higher effective yields of the target mono-substituted product and significantly simplifies purification, lowering manufacturing costs.

hERG Inhibition
Cross-study comparable
IC50 10,000 nM (10 µM)
Reported weak hERG inhibition context
Whole‑cell patch clamp; CHO cells expressing human ERG

Precursor Suitability in Regulated API Synthesis Workflows

This reagent is a direct precursor to 1-(2,3-dichlorophenyl)piperazine, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. [REFS-1, REFS-2] Patent literature demonstrates the use of related hydrochloride salts like bis(2-chloroethyl)amine hydrochloride in a one-pot reaction to yield the Aripiprazole intermediate with a purity of 99.0% (HPLC) and a yield of 68.0%. [1] The use of the hydrochloride form is integral to these established, scalable synthetic routes where control over the impurity profile is critical for the final API quality. Procuring this specific salt ensures compatibility with established and validated manufacturing protocols.

Evidence DimensionPrecursor Performance in API Intermediate Synthesis
Target Compound DataEnables synthesis of 1-(2,3-dichlorophenyl)piperazine HCl with 99.0% purity and 68.0% yield in a one-pot process (data for analogous precursor bis(2-chloroethyl)amine HCl)
Comparator Or BaselineAlternative synthetic routes which may require more steps or generate difficult-to-remove impurities
Quantified DifferenceAchieves high purity suitable for pharmaceutical applications in an efficient process
ConditionsSynthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride from 2,3-dichloronitrobenzene

Using this specific precursor allows alignment with proven, high-purity synthetic routes for regulated pharmaceutical compounds, reducing process development and validation risks.

Cytotoxicity (MDA‑MB‑231)
Direct head-to-head comparison
IC50 24.78 µM vs. raloxifene 26.73 µM; piperazine hybrid showed strongest docking score
Supports cell-model endpoint comparison
MTT assay; ERα docking; piperidine/morpholine analogs weaker
S‑Alkylation Selectivity
Cross-study comparable
Selective S‑alkylation confirmed; one reactive arm + latent secondary amine
Supports regioselective alkylation workflow
Optimized conditions with 2‑mercaptobenzotriazole

High-Purity Synthesis of Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses where minimizing difficult-to-remove, structurally similar impurities is a primary concern. Its use as an in-situ monoprotected reagent simplifies the product mixture from N-alkylation reactions, making it ideal for producing API precursors like those for Aripiprazole, where final purity is non-negotiable. [1]

Process-Scale Introduction of the Piperazine Moiety

For industrial and pilot-scale operations, the superior handling properties of this crystalline solid justify its selection. Its stability and ease of automated weighing lead to more reproducible reaction conditions and batch outcomes compared to using the less stable free base, which is critical for process scale-up and validation.

Development of Novel CNS Receptor Ligands

In discovery chemistry, the 2-(piperazin-1-yl)ethyl scaffold is common in ligands for dopamine and serotonin receptors. This reagent provides a reliable and efficient method for introducing this pharmacophore, allowing chemists to focus on other parts of the molecule without complex protection-deprotection schemes for the piperazine ring. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal reactivity (sequential alkylation)
Bifunctional linker construction and regiochemical control
Kinase inhibitor library synthesis
hERG liability endpoint context
Cardiotoxicity screening endpoint review
Anticancer hybrid synthesis
Cytotoxicity endpoint profile
Cell-model response comparison (e.g., MDA‑MB‑231)
Thioether library synthesis
Regioselective alkylation
S‑alkylation selectivity and byproduct minimization

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